2-(3-Nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thiol
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Overview
Description
2-(3-Nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thiol is an organic compound that belongs to the class of quinazolines Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This compound is characterized by the presence of a nitrophenyl group at the second position and a thiol group at the fourth position of the tetrahydroquinazoline ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(3-nitrophenyl)acetic acid, have been found to interact with enzymes like penicillin g acylase in organisms like escherichia coli .
Mode of Action
It’s worth noting that nitrobenzenes, a class of compounds to which this molecule belongs, are known to undergo electrophilic substitution due to the presence of a nitro group .
Biochemical Pathways
Similar compounds have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown diverse biological activities, indicating potential therapeutic possibilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thiol typically involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions using nitric acid and sulfuric acid on a suitable aromatic precursor.
Thiol Group Addition: The thiol group can be introduced through nucleophilic substitution reactions using thiolating agents like thiourea or hydrogen sulfide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
2-(3-Nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thiol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-(3-Nitrophenyl)quinazoline-4-thiol: Lacks the tetrahydro component, which may affect its reactivity and biological activity.
2-(4-Nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thiol: The position of the nitro group is different, which could influence its chemical behavior and interactions.
2-(3-Aminophenyl)-5,6,7,8-tetrahydroquinazoline-4-thiol:
Uniqueness
2-(3-Nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thiol is unique due to the combination of its nitrophenyl and thiol groups within the tetrahydroquinazoline framework. This unique structure imparts specific chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
2-(3-nitrophenyl)-5,6,7,8-tetrahydro-1H-quinazoline-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c18-17(19)10-5-3-4-9(8-10)13-15-12-7-2-1-6-11(12)14(20)16-13/h3-5,8H,1-2,6-7H2,(H,15,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXENKKPUEDIECE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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